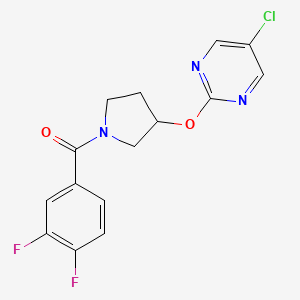
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in the development of certain diseases.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, named PF-00734200. This compound was tested in rats, dogs, and humans, showing rapid absorption and elimination mainly through urine in dogs and humans, and feces in rats. Key metabolic pathways included hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation. The study emphasized the importance of understanding drug metabolism for effective pharmacological applications (Sharma et al., 2012).
Solution Formulation for Poorly Soluble Compounds
- Burton et al. (2012) focused on developing a solution formulation for a poorly water-soluble compound, similar in structure to the chemical . The compound, designed for arrhythmia treatment, exhibited increased plasma concentrations and improved dose proportionality when used in a solubilized, precipitation-resistant formulation. This research is critical for the effective delivery of similar poorly soluble pharmaceutical compounds (Burton et al., 2012).
Synthesis and Evaluation as Dipeptidyl Peptidase IV Inhibitors
- Ammirati et al. (2009) synthesized a series of proline amides, including a compound similar to the specified chemical, as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. The compound exhibited potent inhibition, high oral bioavailability, and low plasma protein binding, marking its potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).
Antimicrobial and Anticancer Potential
- Hafez et al. (2016) synthesized novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives with structures related to the specified chemical. These compounds showed significant antimicrobial and anticancer activities, outperforming doxorubicin in some cases. Such research highlights the potential of these compounds in developing new treatments for infectious diseases and cancer (Hafez et al., 2016).
Crystal and Molecular Structure Analysis
- Lakshminarayana et al. (2009) conducted a detailed analysis of a compound structurally related to the one . They studied its crystal and molecular structure using spectroscopy and X-ray diffraction, providing valuable insights into the structural properties of similar compounds, which is crucial for their effective application in pharmaceuticals and other fields (Lakshminarayana et al., 2009).
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-10-6-19-15(20-7-10)23-11-3-4-21(8-11)14(22)9-1-2-12(17)13(18)5-9/h1-2,5-7,11H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFIYYRLKKUNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

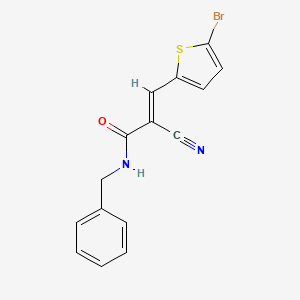
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)
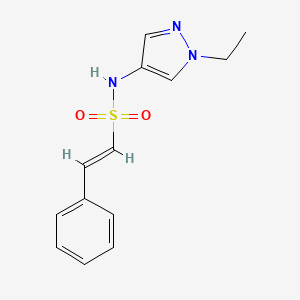
![Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2805919.png)

![7-Fluoro-2-methyl-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2805922.png)
![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)
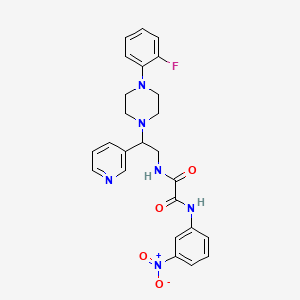
![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)
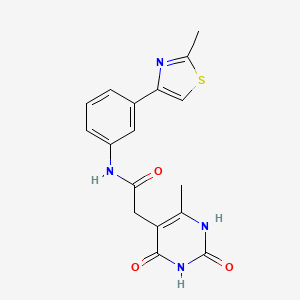


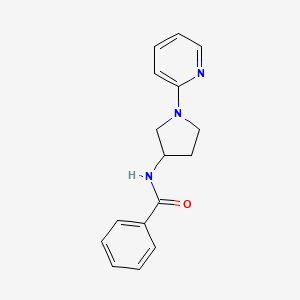
![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)